2-(3,4,5-Trimethoxyphenyl)indolizine
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Overview
Description
2-(3,4,5-Trimethoxyphenyl)indolizine is a heterocyclic compound featuring an indolizine core substituted with a 3,4,5-trimethoxyphenyl group. The trimethoxyphenyl group is a versatile pharmacophore, contributing to the compound’s bioactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4,5-Trimethoxyphenyl)indolizine can be achieved through various methods. One common approach involves the cyclization of 2-pyridylacetate with benzophenones, followed by aldol condensation . Another method includes the reaction of substituted 2-chloropyridinium bromides with 2-amino-1,1,3-tricyanopropene, leading to the formation of indolizines .
Industrial Production Methods: Industrial production of indolizine derivatives often employs transition metal-catalyzed reactions and oxidative coupling strategies. These methods offer high yields and efficient synthesis of complex indolizine structures .
Chemical Reactions Analysis
Types of Reactions: 2-(3,4,5-Trimethoxyphenyl)indolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Electrophilic substitution reactions are common, especially on the indolizine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its biological activities, including anticancer, antimicrobial, and antiviral properties.
Medicine: Potential therapeutic agent for treating various diseases due to its bioactive properties.
Industry: Utilized in the development of organic fluorescent molecules for material applications.
Mechanism of Action
The mechanism of action of 2-(3,4,5-Trimethoxyphenyl)indolizine involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group contributes to the compound’s ability to inhibit enzymes like tubulin and heat shock protein 90 (Hsp90), leading to its anticancer effects . Additionally, the indolizine core interacts with various receptors, enhancing its biological activity .
Comparison with Similar Compounds
Indole: Another nitrogen-containing heterocycle with significant biological activities.
Indolizidine: A related compound with a similar core structure but different substitution patterns.
Pyrrolo[1,2-a]pyridine: An isomer of indolizine with distinct chemical properties.
Uniqueness: 2-(3,4,5-Trimethoxyphenyl)indolizine stands out due to the presence of the trimethoxyphenyl group, which enhances its bioactivity and makes it a valuable compound for various applications .
Properties
IUPAC Name |
2-(3,4,5-trimethoxyphenyl)indolizine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-19-15-9-12(10-16(20-2)17(15)21-3)13-8-14-6-4-5-7-18(14)11-13/h4-11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTBRZDDUUYAPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CN3C=CC=CC3=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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